3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Description

IUPAC Nomenclature and Molecular Formula Analysis

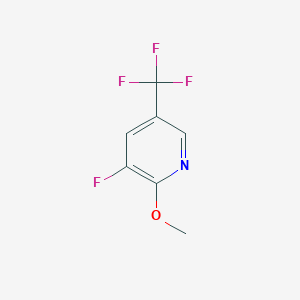

The compound 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1138011-20-7) is a fluorinated heterocyclic aromatic molecule with systematic IUPAC name This compound . Its molecular formula, C₇H₅F₄NO , corresponds to a molecular weight of 195.11 g/mol . The pyridine ring serves as the core scaffold, with substituents at positions 2 (methoxy group), 3 (fluoro group), and 5 (trifluoromethyl group) (Figure 1).

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 1138011-20-7 |

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11 g/mol |

| SMILES | COC1=NC=CC(=C1F)C(F)(F)F |

| InChI Key | IHOIUDOVZDEYLS-UHFFFAOYSA-N |

The methoxy group at position 2 introduces electron-donating effects, while the trifluoromethyl group at position 5 contributes strong electron-withdrawing character, creating a polarized electronic environment. The fluorine atom at position 3 further enhances steric and electronic interactions, influencing reactivity in synthetic applications.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remains unpublished, computational studies using density functional theory (DFT) provide insights into its three-dimensional conformation. The pyridine ring adopts a planar geometry, with substituents arranged orthogonally to minimize steric clashes. Key bond lengths include:

- C2–O (methoxy) : ~1.36 Å

- C3–F : ~1.34 Å

- C5–CF₃ : ~1.54 Å

The trifluoromethyl group exhibits a staggered conformation relative to the pyridine plane, reducing torsional strain. The methoxy group’s oxygen lone pairs align with the ring’s π-system, enabling resonance stabilization.

Table 2: Predicted structural parameters (DFT-B3LYP/6-311++G(d,p))

| Parameter | Value (Å/°) |

|---|---|

| C2–O bond length | 1.36 |

| C3–F bond length | 1.34 |

| C5–C(CF₃) bond length | 1.54 |

| Dihedral angle (CF₃) | 12.5° from pyridine plane |

Comparative analysis with 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 1227599-04-3) reveals distinct conformational differences due to substituent positioning. The 5-trifluoromethyl derivative shows reduced ring distortion compared to its 4-substituted analogue, where steric interactions between the CF₃ and methoxy groups induce slight puckering.

Comparative Analysis with Related Trifluoromethylpyridine Derivatives

The structural uniqueness of this compound becomes evident when contrasted with analogues:

Table 3: Comparison with related pyridine derivatives

| Compound | CAS Number | Substituent Positions | Molecular Formula |

|---|---|---|---|

| 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | 1227599-04-3 | 2-OCH₃, 3-F, 4-CF₃ | C₇H₅F₄NO |

| 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | 175136-17-1 | 2-OCH₃, 3-Cl, 5-CF₃ | C₇H₅ClF₃NO |

| 5-Methoxy-2-(trifluoromethyl)pyridine | 216766-13-1 | 2-CF₃, 5-OCH₃ | C₇H₆F₃NO |

- Electronic Effects : The 5-CF₃ group in the title compound creates a meta-directing electronic profile, contrasting with the para-directing nature of 4-CF₃ derivatives. This positioning alters regioselectivity in electrophilic substitution reactions.

- Steric Interactions : The 3-fluoro substituent introduces less steric hindrance compared to bulkier groups (e.g., 3-chloro in CAS 175136-17-1), enabling broader utility in coupling reactions.

- Thermodynamic Stability : DFT studies indicate the 5-CF₃ isomer is 4.2 kcal/mol more stable than the 4-CF₃ analogue due to reduced lone pair repulsions between the methoxy oxygen and CF₃ group.

Substituent position profoundly impacts physicochemical properties. For instance, the 5-CF₃ derivative exhibits a lower calculated dipole moment (2.1 D) compared to the 4-CF₃ isomer (2.8 D), influencing solubility in polar solvents.

Propriétés

IUPAC Name |

3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOIUDOVZDEYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670709 | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-20-7 | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

- Starting Material: 2,3-Dichloro-5-(trichloromethyl)pyridine

- Reagent: Anhydrous hydrogen fluoride (HF)

- Conditions:

- Temperature: 170–200°C (preferably 180–190°C)

- Pressure: 200–300 psig (preferably 240–260 psig)

- Reaction time: 5–20 hours

- Absence of catalysts

Reaction Mechanism

The process involves a liquid-phase halogen exchange where fluorine replaces chlorine atoms on the methyl group and the pyridine ring, leading to the formation of the trifluoromethyl group and fluorinated pyridine derivatives.

Data Table 1: Reaction Conditions and Yields

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature | 170–200°C | Optimal: 180–190°C |

| Pressure | 200–300 psig | Preferably 240–260 psig |

| Reaction Time | 5–20 hours | Sufficient for high conversion |

| Molar Ratio of HF to precursor | ≥3:1 | Excess HF improves fluorination efficiency |

| Purity of Product | ≥99.95% | Achieved via vacuum distillation |

| Yield | ≥97.56% | High yield under optimized conditions |

Nucleophilic Substitution and Aromatic Fluorination

Another pathway involves direct nucleophilic substitution on pre-formed pyridine rings, especially those bearing chloro or methoxy groups, followed by selective fluorination.

Method Highlights

- Use of fluorinating agents such as potassium fluoride (KF), sodium fluoride (NaF), or antimony pentafluoride (SbF₅).

- Substitution reactions often occur on chlorinated pyridine rings, replacing chlorine with fluorine.

- Reaction conditions include elevated temperatures (100–250°C) and polar solvents to facilitate nucleophilic attack.

Research Findings

- Fluorination using KF or NaF is typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Reaction times vary from several hours to days, depending on substrate reactivity.

- Selectivity is enhanced by controlling temperature and molar ratios.

Data Table 2: Nucleophilic Fluorination Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature | 100–250°C | Higher temperatures favor substitution |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents essential |

| Fluorinating Agent | KF, NaF, SbF₅ | Choice impacts reactivity and selectivity |

| Reaction Time | 6–48 hours | Longer times improve conversion |

| Product Purity | ≥99% | Achieved through purification steps |

Construction of Pyridine Ring from Trifluoromethyl Precursors

A more complex route involves constructing the pyridine ring from trifluoromethyl-containing building blocks, followed by functional group modifications.

Method Summary

- Synthesis of trifluoromethyl-substituted heterocycles.

- Cyclization reactions to form the pyridine core.

- Subsequent substitution or fluorination to introduce fluorine at specific positions.

Research Insights

- This approach is less direct but allows for structural diversification.

- Suitable reagents include nitriles, aldehydes, and halogenated intermediates.

- Reaction conditions are typically mild, with catalysts like acids or bases facilitating cyclization.

Notes on Method Selection and Optimization

- Fluorination Reagents: Anhydrous HF is preferred for high selectivity and yield, but handling safety is critical due to toxicity and corrosiveness.

- Reaction Conditions: Elevated temperatures and pressures enhance fluorination efficiency but require specialized equipment.

- Purification: Vacuum distillation and chromatography are employed to achieve high-purity products, with yields often exceeding 97%.

Summary of Research Findings and Data

| Method Type | Advantages | Limitations |

|---|---|---|

| Liquid-phase fluorination with HF | High selectivity, continuous process | Safety concerns, equipment requirements |

| Nucleophilic substitution with KF/NaF | Cost-effective, scalable | Longer reaction times, lower selectivity |

| Ring construction from trifluoromethyl precursors | Structural diversity, tailored synthesis | Multi-step, complex procedures |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxy or fluorine groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various pyridine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is extensively utilized in medicinal chemistry for the synthesis of pharmaceutical agents. Its applications include:

- CNS Disorders : It serves as a precursor for developing drugs targeting central nervous system disorders, such as depression and anxiety. The trifluoromethyl group is known to enhance lipophilicity, which can improve drug absorption and bioavailability.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making it a candidate for developing new treatments for inflammatory diseases .

- Anticancer Activity : Case studies have demonstrated that analogues derived from 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine show potent inhibition of cancer cell proliferation. For instance, phosphoramidate analogues were found to inhibit L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting significant anticancer potential.

Agrochemical Applications

In the field of agrochemicals, this compound is used as an intermediate in the production of herbicides and insecticides. Key applications include:

- Herbicides : Its fluorinated structure enhances biological activity and environmental stability, making it effective as a herbicide. Studies indicate that trifluoromethylpyridine derivatives possess superior herbicidal activity compared to non-fluorinated analogues .

- Insecticides : The compound's structure contributes to its efficacy against various pests, providing a valuable tool for crop protection .

Materials Science Applications

The unique electronic properties of this compound make it suitable for applications in materials science:

- Liquid Crystals : The compound is utilized in the development of advanced liquid crystals, which are essential in display technologies .

- Polymers : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Biochemical Interactions

The biochemical properties of this compound allow it to interact with various enzymes and proteins:

- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can influence the pharmacokinetics of drugs synthesized from this compound.

Data Table: Overview of Applications

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Pharmaceuticals | CNS disorders, anti-inflammatory agents, anticancer drugs | Enhanced lipophilicity |

| Agrochemicals | Herbicides, insecticides | Superior biological activity |

| Materials Science | Liquid crystals, polymers | Improved thermal stability |

| Biochemical Interactions | Interaction with cytochrome P450 enzymes | Influences drug metabolism |

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that phosphoramidate analogues derived from this compound inhibited L1210 mouse leukemia cells effectively, showcasing its potential as an anticancer agent.

- Fungicidal Activity :

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the fluorine atoms, can modulate the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group at position 5 in the target compound strongly withdraws electrons, reducing electron density at adjacent positions.

- Substituent Reactivity : The fluorine atom at position 3 in the target compound directs electrophilic substitution to positions 4 or 6, whereas chloro substituents (e.g., in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) increase reactivity in nucleophilic substitution or cross-coupling reactions .

- Functional Group Utility : The methoxy group in the target compound offers stability compared to hydrolyzable esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) or reactive chloromethyl groups (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) .

Activité Biologique

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom, a methoxy group, and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. The trifluoromethyl group is known to enhance lipophilicity, which may improve bioavailability and binding affinity to various biomolecules.

Target Interactions

this compound interacts with multiple biological targets, primarily through:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often lead to altered metabolic processes.

- Cell Signaling Pathways : It has been observed to modulate cell signaling pathways, impacting gene expression related to oxidative stress response and apoptosis. This modulation can influence cellular metabolism and function .

Biochemical Pathways

The compound's trifluoromethyl group enhances its ability to form strong hydrogen bonds with enzyme active sites, facilitating significant biochemical interactions. These interactions can lead to both inhibition and activation of various enzymes, influencing metabolic flux and cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Trifluoromethylpyridine derivatives have been shown to possess potent antimicrobial properties. For instance, certain derivatives exhibit higher fungicidal activity compared to their chlorinated counterparts .

- Pharmaceutical Applications : The compound is utilized as a building block in synthesizing pharmaceutical agents targeting central nervous system disorders and inflammatory diseases. Its unique structure allows for the development of new therapeutic agents with enhanced efficacy .

Case Studies

- Antifungal Activity : A study demonstrated that derivatives of trifluoromethylpyridine showed significant antifungal activity against strains such as Candida albicans. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.05–0.3 μg/mL, indicating strong potential as antifungal agents .

- Pharmacodynamics in Cancer Models : In vivo studies involving mouse models showed that certain pyridine derivatives could inhibit tumor growth and metastasis in triple-negative breast cancer (TNBC) models. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Structure | Pyridine ring with fluorine, methoxy, and trifluoromethyl substitutions |

| Mechanism of Action | Enzyme modulation, cell signaling pathway alteration |

| Biological Activities | Antimicrobial properties, potential in pharmaceuticals for CNS disorders |

| Case Study Insights | Significant antifungal activity; selective toxicity in cancer models |

Q & A

Q. Table: Key Biological Data

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| 3-Fluoro-2-methoxy-5-(CF₃)pyridine-4-carboxamide | 0.45 | EGFR-TK |

| 6-Amino variant | 1.2 | Tubulin polymerization |

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use N95 masks, nitrile gloves, and safety goggles due to combustible solid properties (flash point 113°C) .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF during fluorination) .

- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.